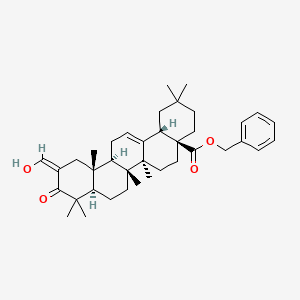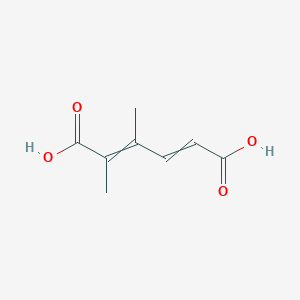
2,3-Dimethylhexa-2,4-dienedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethylhexa-2,4-dienedioic acid is an organic compound with the molecular formula C8H10O4. It is a dienedioic acid, meaning it contains two double bonds and two carboxylic acid groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylhexa-2,4-dienedioic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of dienes and carboxylic acid derivatives in a series of reactions that introduce the necessary functional groups and double bonds. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that utilize readily available raw materials. These processes are designed to be cost-effective and efficient, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
2,3-Dimethylhexa-2,4-dienedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols. Substitution reactions can introduce halogens, hydroxyl groups, or other functional groups into the molecule .
科学的研究の応用
2,3-Dimethylhexa-2,4-dienedioic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, including polymers and pharmaceuticals.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool or therapeutic agent.
Medicine: Its unique structure and reactivity make it a candidate for drug development and other medical applications.
Industry: It is used in the production of specialty chemicals, materials, and other industrial products.
作用機序
The mechanism by which 2,3-Dimethylhexa-2,4-dienedioic acid exerts its effects involves its interaction with molecular targets and pathways. The compound’s carboxylic acid groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, its double bonds can participate in conjugation and other electronic effects, modulating its reactivity and interactions .
類似化合物との比較
Similar Compounds
- 2,5-Dimethylhexa-2,4-dienedioic acid
- 2,3-Dimethyl-2,4-hexadienedioic acid
- 2,5-Dimethylmuconic acid
Uniqueness
2,3-Dimethylhexa-2,4-dienedioic acid is unique due to its specific arrangement of double bonds and carboxylic acid groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and ease of synthesis .
特性
CAS番号 |
648883-66-3 |
|---|---|
分子式 |
C8H10O4 |
分子量 |
170.16 g/mol |
IUPAC名 |
2,3-dimethylhexa-2,4-dienedioic acid |
InChI |
InChI=1S/C8H10O4/c1-5(3-4-7(9)10)6(2)8(11)12/h3-4H,1-2H3,(H,9,10)(H,11,12) |
InChIキー |
ACDCZGWPKSKPDG-UHFFFAOYSA-N |
正規SMILES |
CC(=C(C)C(=O)O)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


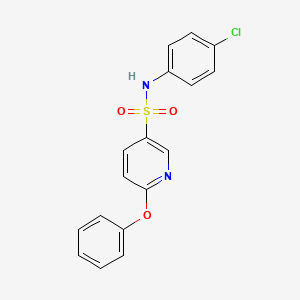
![Magnesium, chloro[9-(phenylmethyl)-9H-purin-6-yl]-](/img/structure/B12595210.png)

![7a-[(1H-1,2,4-Triazol-5-yl)ethynyl]hexahydro-1H-pyrrolizine](/img/structure/B12595213.png)
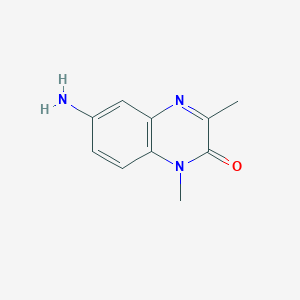
![2-[2-(4-Aminophenyl)ethenyl]-6-bromo-4H-1-benzopyran-4-one](/img/structure/B12595226.png)
![2-Hydroxy-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide](/img/structure/B12595233.png)
![2-Chloro-N-[2-fluoro-6-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12595238.png)

![2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole](/img/structure/B12595248.png)

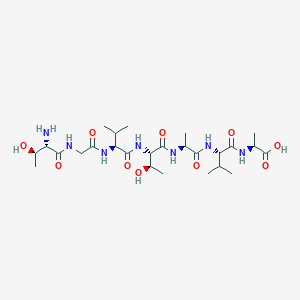
![4-[(E)-(1-Phenylethylidene)amino]benzonitrile](/img/structure/B12595274.png)
